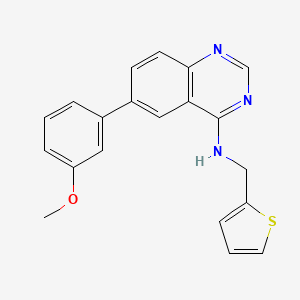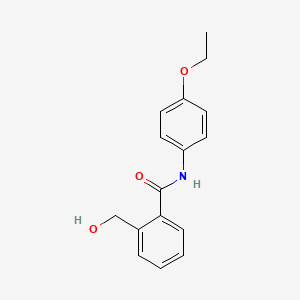![molecular formula C33H36FN3O5 B1229793 methyl (2R,3R,6R)-4-benzoyl-3-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-10-(pyrrolidine-1-carbonyl)-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate](/img/structure/B1229793.png)
methyl (2R,3R,6R)-4-benzoyl-3-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-10-(pyrrolidine-1-carbonyl)-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LSM-20850 is a N-acyl-amino acid.
Applications De Recherche Scientifique
Application in Heterocyclic Compound Synthesis
Research has explored the synthesis of various heterocyclic compounds using similar chemical structures. For instance, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with α-enamino esters, including structures related to the specified compound, results in the formation of substituted methyl 7-aryl-4,9-bis(aroyl)-3-hydroxy-1-(2-hydroxyphenyl)-2,6-dioxo-1,7-diazaspiro[4.4]nona-3,8-diene-8-carboxylates. These compounds undergo thermal cyclization, leading to complex heterocyclic structures (Racheva et al., 2008).
Asymmetric Synthesis of Azasugars
In the asymmetric synthesis of polyhydroxylated pyrrolidine, a key intermediate for pyrrolidine azasugars, similar compounds are used. The synthesis starts with a protected pyrrolidine derivative, which undergoes various chemical transformations to yield the pyrrolidine azasugars. This process exemplifies the application of such compounds in asymmetric synthesis and carbohydrate mimicry (Huang Pei-qiang, 2011).
Nucleophilic Addition Reactions
Nucleophilic [3+3]-addition reactions of related compounds with N-alkyl and N-aryl substituted enamines have been studied. These reactions lead to complex heterocyclic structures, showcasing the versatility of these compounds in creating diverse molecular architectures (Denislamova et al., 2008).
Spiro Heterocyclization Studies
Research involving the spiro heterocyclization of similar compounds, like methyl 3-benzoyl-1-(4-methylphenyl)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate, has been conducted. These studies focus on the formation of spiro compounds and intermediate products, contributing to the understanding of complex cycloaddition reactions (Dubovtsev et al., 2019).
Propriétés
Nom du produit |
methyl (2R,3R,6R)-4-benzoyl-3-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-10-(pyrrolidine-1-carbonyl)-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate |
|---|---|
Formule moléculaire |
C33H36FN3O5 |
Poids moléculaire |
573.7 g/mol |
Nom IUPAC |
methyl (2R,3R,6R)-4-benzoyl-3-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-10-(pyrrolidine-1-carbonyl)-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate |
InChI |
InChI=1S/C33H36FN3O5/c1-41-17-16-36-27-18-24-21-37(30(38)23-8-4-3-5-9-23)33(32(40)42-2,20-22-10-12-25(34)13-11-22)29(24)26(27)19-28(36)31(39)35-14-6-7-15-35/h3-5,8-13,19,24,29H,6-7,14-18,20-21H2,1-2H3/t24-,29+,33+/m0/s1 |
Clé InChI |
KFRNSSKSYNGVQA-PICNGLBESA-N |
SMILES isomérique |
COCCN1C2=C(C=C1C(=O)N3CCCC3)[C@H]4[C@@H](C2)CN([C@@]4(CC5=CC=C(C=C5)F)C(=O)OC)C(=O)C6=CC=CC=C6 |
SMILES |
COCCN1C2=C(C=C1C(=O)N3CCCC3)C4C(C2)CN(C4(CC5=CC=C(C=C5)F)C(=O)OC)C(=O)C6=CC=CC=C6 |
SMILES canonique |
COCCN1C2=C(C=C1C(=O)N3CCCC3)C4C(C2)CN(C4(CC5=CC=C(C=C5)F)C(=O)OC)C(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]acetic acid methyl ester](/img/structure/B1229710.png)
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)benzamide](/img/structure/B1229711.png)

![9-(2-furyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1229713.png)

![1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B1229716.png)
![10-hydroxy-10-[(2R,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B1229717.png)
![2-Ethoxy-3-pyridinecarboxylic acid [2-[2-methyl-5-(4-morpholinylsulfonyl)anilino]-2-oxoethyl] ester](/img/structure/B1229719.png)

![9-(2-Morpholin-4-yl-ethyl)-7-phenyl-7,9-dihydro-12-oxa-9,11-diaza-benzo[a]anthracen-8-ylideneamine](/img/structure/B1229727.png)
![6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1229729.png)
![[(2R)-2-[(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] benzoate](/img/structure/B1229732.png)
![1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine](/img/structure/B1229736.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1229737.png)